7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine
Description
The compound 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a methyl group at position 7, a 4-methylpiperidine-1-carbonyl moiety at position 3, and a 4-isopropylphenylamine substituent at position 2. The 1,8-naphthyridine core is a nitrogen-containing heterocycle renowned for its biological activity, including antimicrobial, anticancer, and kinase inhibitory properties .
Synthesis of such derivatives typically involves condensation reactions and cyclization strategies. For instance, highlights the use of POCl₃ in DMF to functionalize the naphthyridine core, followed by nucleophilic substitution to introduce aryl or heteroaryl groups.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-16(2)19-6-8-20(9-7-19)28-23-21-10-5-18(4)27-24(21)26-15-22(23)25(30)29-13-11-17(3)12-14-29/h5-10,15-17H,11-14H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNCCHDXIXGZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(C)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the isopropylphenyl group is introduced to the naphthyridine core.
Attachment of the Methylpiperidinyl Moiety: The final step involves the coupling of the methylpiperidinyl group to the naphthyridine core, which can be achieved through a variety of coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the 1,8-Naphthyridine Family
Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparison of Substituents and Physical Properties
Key Observations:
Substituent Effects on Physicochemical Properties: The target compound’s 4-isopropylphenyl group increases lipophilicity compared to the 2,4-difluorophenyl analog in . Fluorine atoms typically enhance metabolic stability and binding affinity via electronegativity, whereas the isopropyl group may improve membrane permeability .
Synthetic Efficiency :
- Derivatives like 3g () achieve 90% yield under microwave-assisted synthesis, whereas bulkier substituents (e.g., piperidine carbonyl) may require more stringent conditions, as seen in ’s use of POCl₃ and elevated temperatures .
Biological Activity
7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique naphthyridine core and various functional groups, which contribute to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A naphthyridine core , which is a bicyclic structure containing nitrogen atoms.
- An isopropylphenyl group , enhancing its lipophilicity.
- A methylpiperidinyl moiety , which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action may involve inhibition of bacterial DNA gyrase or topoisomerase IV, essential for bacterial replication.
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in nucleic acid synthesis.
- Receptor Binding : The compound could bind to various receptors, altering their signaling pathways, which is critical in cancer therapy.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL for both strains.
- Cytotoxicity Assessment : In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity.
- Mechanistic Study : Research focused on the apoptosis pathway revealed that treatment with this compound led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting a clear mechanism for its anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-N-[4-(methylpiperidinyl)]naphthyridin | Similar naphthyridine core with different substituents | Anticancer |
| 7-Amino-N-[3-(isopropoxy)phenyl]-1,8-naphthyridin | Contains an amino group instead of an amine | Antimicrobial |
| 5-Methyl-N-[4-(isobutyl)phenyl]-naphthyridin | Different alkyl substituents on phenyl ring | Neuroactive |
Q & A
Basic: What synthetic methodologies are most effective for preparing 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine, and how are yields optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Core naphthyridine formation via condensation reactions under microwave or sonochemical conditions to accelerate kinetics .
- Introduction of the 4-methylpiperidine-1-carbonyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like POCl₃ to activate carbonyl groups .
- Coupling with the 4-isopropylphenylamine moiety using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under inert atmospheres .
Yield Optimization Strategies:
- Microwave-assisted synthesis reduces reaction time (e.g., 10–15 minutes) and improves yields (up to 90%) by enhancing reaction homogeneity .
- Purification via column chromatography or recrystallization ensures >95% purity, critical for downstream biological assays .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy: Assigns protons and carbons to specific functional groups (e.g., methylpiperidine at δ ~2.3 ppm, naphthyridine aromatic protons at δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₃₁N₅O: 453.25) .
- Infrared (IR) Spectroscopy: Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and amine (N–H bend at ~1550 cm⁻¹) groups .
Advanced: How do substituents on the naphthyridine core influence biological activity, and what computational tools predict target interactions?
Methodological Answer:
-
Substituent Effects:
-
Computational Predictions:
- Docking Simulations (AutoDock, Schrödinger): Predict binding affinities to kinases (e.g., EGFR, IC₅₀ ~50 nM) by modeling interactions with the naphthyridine core .
- Quantum Mechanical Calculations (DFT): Assess electronic effects of substituents (e.g., electron-withdrawing groups stabilize charge-transfer interactions) .
Advanced: How can reaction pathways be optimized to address low yields in derivatives with bulky substituents?
Data Contradiction Analysis:
- Problem: Derivatives with sterically hindered groups (e.g., 2-isopropyl-3-methyl in % yield) suffer from poor reactivity due to steric hindrance .
- Solutions:
Methodological: What strategies are recommended for scaling up synthesis while maintaining purity?
Best Practices:
- Continuous Flow Chemistry: Reduces side reactions during scale-up by maintaining precise temperature control .
- In-line Analytics (PAT): Monitors reaction progress via real-time UV/Vis or FTIR to detect impurities early .
- Green Chemistry Metrics: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
Data Interpretation: How do conflicting spectral data for similar derivatives inform structural validation?
Case Study:
- Conflict: A derivative in showed unexpected ¹H NMR splitting (δ 7.2 ppm), suggesting rotational isomerism due to restricted bond rotation in the naphthyridine core .
- Resolution:
Advanced: What enzymatic or biocatalytic methods can functionalize this compound under mild conditions?
Emerging Approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
